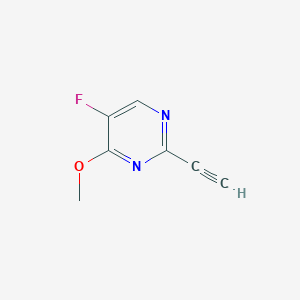

2-Ethynyl-5-fluoro-4-methoxypyrimidine

Description

2-Ethynyl-5-fluoro-4-methoxypyrimidine (C₇H₅FN₂O; MW 152.13 g/mol) is a fluorinated pyrimidine derivative characterized by a methoxy group at position 4, an ethynyl substituent at position 2, and fluorine at position 5 . Its CAS registry number is 1330044-12-6, and it is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. The ethynyl group enhances reactivity in cross-coupling reactions, while the fluorine atom improves metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name |

2-ethynyl-5-fluoro-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c1-3-6-9-4-5(8)7(10-6)11-2/h1,4H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYJUWZPFWPUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1F)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-fluoro-4-methoxypyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-4-methoxypyrimidine.

Ethynylation: The ethynyl group is introduced through a reaction with an ethynylating agent, such as ethynyl magnesium bromide, under controlled conditions.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-fluoro-4-methoxypyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethynyl group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-Ethynyl-5-fluoro-4-methoxypyrimidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-fluoro-4-methoxypyrimidine involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and stability, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Compounds

Substituent-Specific Comparisons

Halogen Variation: 5-Chloro-2-ethynyl-4-methoxypyrimidine

- Structure : Chlorine replaces fluorine at position 5 (C₇H₅ClN₂O; MW 168.58 g/mol) .

- Reactivity : Chlorine’s larger atomic radius reduces electronegativity compared to fluorine, leading to slower nucleophilic substitution but enhanced stability in hydrophobic environments .

- Applications : Preferred in agrochemical intermediates due to prolonged environmental persistence .

Oxygen-Containing Substituents: 2-Ethoxy-5-fluoropyrimidin-4-amine

- Structure : Ethoxy group at position 2 and amine at position 4 (C₆H₇FN₄O; MW 158.13 g/mol) .

- Reactivity : The ethoxy group diminishes electrophilicity at position 2, reducing cross-coupling efficiency compared to the ethynyl analog. The amine group enables hydrogen bonding, enhancing solubility .

- Applications : Used in antiviral drug scaffolds (e.g., nucleoside analogs) .

Functional Group Comparisons

Hydrazine Derivatives: 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

- Structure : Hydrazine at position 4 (C₅H₇FN₄O; MW 158.13 g/mol) .

- Properties :

- Applications : Intermediate in antifungal agents (e.g., Voriconazole analogs) .

Trifluoromethyl Derivatives: 6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methoxypyrimidine-4-carbonitrile

Comparative Data Table

Key Research Findings

- Synthetic Utility: The ethynyl group in this compound facilitates Sonogashira couplings, enabling rapid diversification of pyrimidine cores .

- Bioavailability: Fluorine at position 5 reduces metabolic degradation in vivo compared to non-fluorinated analogs .

- Thermal Stability : Methoxy and ethynyl groups synergistically enhance thermal stability (decomposition >200°C), critical for high-temperature reactions .

Biological Activity

2-Ethynyl-5-fluoro-4-methoxypyrimidine is a synthetic compound that has garnered attention due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an ethynyl group at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 4-position. This unique arrangement contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bonding : The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activities.

- Binding Affinity : The presence of the fluorine atom enhances the compound's binding affinity and stability, while the methoxy group influences solubility and bioavailability.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in leukemia models. For instance, it demonstrated significant growth inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range .

- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor in biochemical assays. Its ability to modulate enzyme activity suggests applications in drug development targeting specific pathways.

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Anticancer Efficacy : In a study focusing on leukemia cell lines, this compound exhibited potent inhibition of cell proliferation. The mechanism was linked to its ability to interfere with nucleotide metabolism within the cells, suggesting a pathway involving intracellular release of active metabolites .

- Enzyme Interaction Studies : Research utilizing biochemical assays has demonstrated that this compound can effectively bind to specific enzymes, leading to altered enzymatic activity. This property supports its potential use in therapeutic contexts where enzyme modulation is beneficial.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Ethynyl-5-fluoropyrimidine | Lacks methoxy group | Reduced solubility and reactivity |

| 2-Ethynyl-4-methoxypyrimidine | Lacks fluorine atom | Lower binding affinity |

| 5-Fluoro-4-methoxypyrimidine | Lacks ethynyl group | Limited participation in coupling reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.